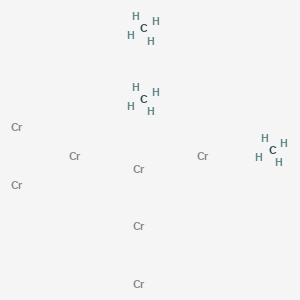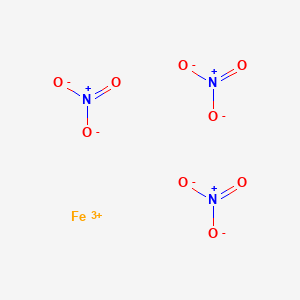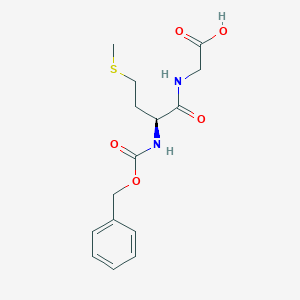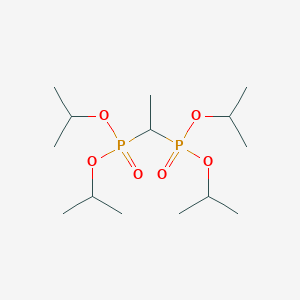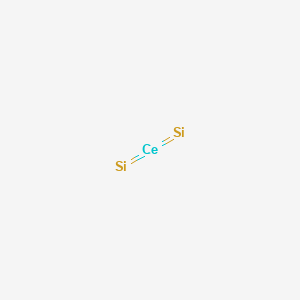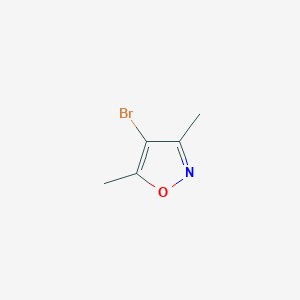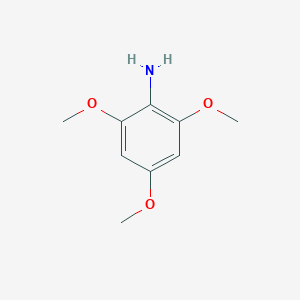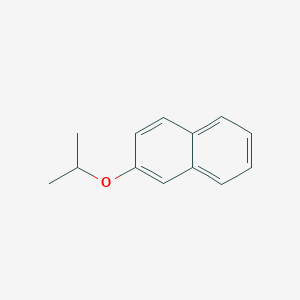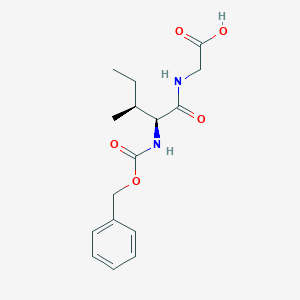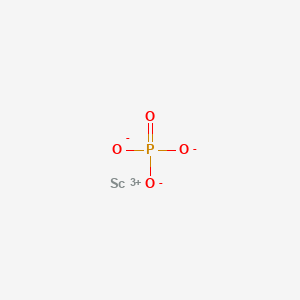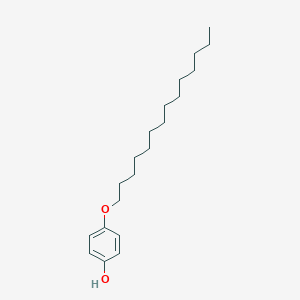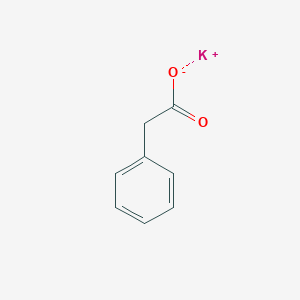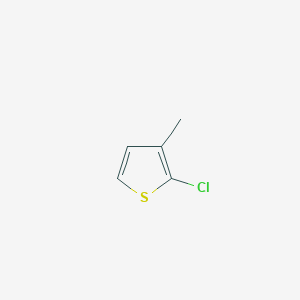![molecular formula C45H90N2O2 B080304 N-[(Docosanoylamino)methyl]docosanamide CAS No. 10436-15-4](/img/structure/B80304.png)
N-[(Docosanoylamino)methyl]docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Docosanoylamino)methyl]docosanamide, also known as erucylamide, is a long-chain fatty acid amide that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. Erucylamide has been found to have various biochemical and physiological effects on cells and organisms, making it a valuable tool in scientific research.
Mecanismo De Acción
Erucylamide exerts its effects on cells and organisms by interfering with various signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Erucylamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Efectos Bioquímicos Y Fisiológicos
Erucylamide has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Erucylamide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and metastasis of tumors. In addition, N-[(Docosanoylamino)methyl]docosanamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Erucylamide has several advantages as a tool in scientific research. It is a relatively inexpensive compound that is easy to synthesize and purify. Erucylamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N-[(Docosanoylamino)methyl]docosanamide has some limitations as well. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, N-[(Docosanoylamino)methyl]docosanamide has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of N-[(Docosanoylamino)methyl]docosanamide in scientific research. One potential application is in the development of new antibiotics. Erucylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new drugs to combat bacterial and fungal infections. Another future direction is in the development of new anti-cancer therapies. Erucylamide has been found to have anti-tumor properties, and further research could lead to the development of new drugs that target cancer cells. Finally, N-[(Docosanoylamino)methyl]docosanamide could be used in the development of new anti-inflammatory drugs. Its ability to inhibit the activation of NF-κB makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Conclusion:
Erucylamide is a valuable tool in scientific research due to its various biochemical and physiological effects on cells and organisms. It has been extensively used to study various biological processes and has potential applications in the development of new drugs for the treatment of cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanisms of action of N-[(Docosanoylamino)methyl]docosanamide and its potential applications in medicine.
Métodos De Síntesis
Erucylamide can be synthesized through the reaction between erucic acid and ethanolamine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Erucylamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. Erucylamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
10436-15-4 |
|---|---|
Nombre del producto |
N-[(Docosanoylamino)methyl]docosanamide |
Fórmula molecular |
C45H90N2O2 |
Peso molecular |
691.2 g/mol |
Nombre IUPAC |
N-[(docosanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-44(48)46-43-47-45(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
Clave InChI |
JZDQOFJELQRWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



